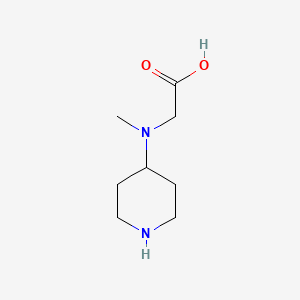

N-methyl-N-piperidin-4-ylglycine dihydrochloride

Description

N-Methyl-N-piperidin-4-ylglycine dihydrochloride (CAS: 1156835-52-7) is a quaternary ammonium compound with the molecular formula C₈H₁₈Cl₂N₂O₂ and a molecular weight of 245.144 g/mol . Structurally, it consists of a glycine backbone substituted with a methyl group and a piperidin-4-yl group, forming a zwitterionic structure stabilized by two hydrochloride counterions. This compound is classified as a biochemical intermediate, with applications in peptide synthesis, pharmaceutical research, and as a building block for complex organic molecules .

Key physicochemical properties include:

- Monoisotopic mass: 244.074533 g/mol

- ChemSpider ID: 26520438

- Synonyms: 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride, glycine-N-methyl-N-4-piperidinyl dihydrochloride .

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-[methyl(piperidin-4-yl)amino]acetic acid |

InChI |

InChI=1S/C8H16N2O2/c1-10(6-8(11)12)7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,11,12) |

InChI Key |

OXRSIRFWLGEGHU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-piperidin-4-ylglycine dihydrochloride typically involves the reaction of glycine with N-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-methyl-N-piperidin-4-ylglycine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-piperidin-4-ylglycine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the piperidine ring or the glycine moiety is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-piperidin-4-ylglycine oxides, while reduction may produce N-methyl-N-piperidin-4-ylamines.

Scientific Research Applications

N-methyl-N-piperidin-4-ylglycine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-piperidin-4-ylglycine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

a) 4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular formula: C₁₈H₂₁NO·HCl

- Molecular weight : 303.83 g/mol .

- Key differences: Lacks the glycine backbone and methylamino substitution. Features a diphenylmethoxy group attached to the piperidine ring, enhancing lipophilicity. Applications: Primarily used in organic synthesis and as a precursor for CNS-targeting pharmaceuticals . Toxicity: Limited data; acute exposure is classified as harmful with delayed effects .

b) 4-Methylpiperidine Hydrochloride

- Molecular formula : C₆H₁₃N·HCl

- Molecular weight : 135.64 g/mol .

- Key differences: Simpler structure with a single methyl substituent on the piperidine ring. No glycine or dihydrochloride salt system. Applications: Intermediate in agrochemicals and surfactants.

Functional Analogues

a) Veliparib Dihydrochloride

- Molecular formula : C₁₃H₁₆N₄O·2HCl

- Molecular weight : 337.22 g/mol .

- Key differences: A PARP (poly-ADP ribose polymerase) inhibitor with a benzimidazole core. Clinical relevance: Used in cancer therapy, unlike N-methyl-N-piperidin-4-ylglycine dihydrochloride, which is non-therapeutic. Solubility: Higher aqueous solubility due to aromatic heterocycles.

b) Putrescine Dihydrochloride and Cadaverine Dihydrochloride

- Molecular formulas :

- Key differences :

Physicochemical and Toxicological Comparison

Research and Regulatory Considerations

- N-Methyl-N-piperidin-4-ylglycine dihydrochloride lacks comprehensive toxicological data, unlike regulated compounds like 4-(diphenylmethoxy)piperidine HCl, which has SDS documentation highlighting acute hazards .

- Regulatory status: Not listed under major regulatory frameworks (e.g., EPA, EFSA), whereas Veliparib dihydrochloride is subject to clinical trial regulations .

Biological Activity

N-methyl-N-piperidin-4-ylglycine dihydrochloride, a derivative of piperidine, has garnered attention due to its significant biological activities, particularly in neuropharmacology and cancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

N-methyl-N-piperidin-4-ylglycine dihydrochloride is characterized by the presence of a piperidine ring, which is crucial for its interaction with biological targets. The compound's structure allows it to engage with neurotransmitter systems and other molecular pathways, contributing to its pharmacological effects.

-

Receptor Interaction :

- The piperidine moiety facilitates binding to various receptors, including histamine receptors and sigma receptors. Studies indicate that compounds with a piperidine structure demonstrate enhanced affinity for these targets, which is essential for their biological activity .

- For instance, dual ligands targeting histamine H3 and sigma-1 receptors have shown promising analgesic effects due to their ability to interact effectively with these receptor sites .

- Cell Cycle Modulation :

Biological Activity Overview

The following table summarizes the biological activities associated with N-methyl-N-piperidin-4-ylglycine dihydrochloride and its analogs:

Case Studies

- Antitumor Effects : A series of studies have evaluated the antitumor potential of piperidine derivatives, particularly focusing on their ability to inhibit cell proliferation in hepatic cancer models. The findings suggest that these compounds can effectively induce apoptosis and alter cell cycle dynamics through modulation of key regulatory proteins .

- Pain Management : In vivo studies have demonstrated that N-methyl-N-piperidin-4-ylglycine dihydrochloride exhibits significant analgesic properties, providing a novel approach for pain management through its action on sigma-1 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.